![molecular formula C6H6O6 B1201925 (5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione CAS No. 5959-82-0](/img/structure/B1201925.png)
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroascorbic acid, also known as dehydroascorbate or dhaa, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dehydroascorbic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Dehydroascorbic acid has been found in human intestine, brain and placenta tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydroascorbic acid is primarily located in the cytoplasm. Dehydroascorbic acid participates in a number of enzymatic reactions. In particular, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid; which is catalyzed by the enzyme dopamine beta-hydroxylase. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, dehydroascorbic acid is involved in catecholamine biosynthesis pathway, the disulfiram action pathway, and the tyrosine metabolism pathway. Dehydroascorbic acid is also involved in several metabolic disorders, some of which include monoamine oxidase-a deficiency (mao-a), tyrosine hydroxylase deficiency, aromatic L-aminoacid decarboxylase deficiency, and the tyrosinemia type I pathway.
Propriétés
Numéro CAS |
5959-82-0 |
|---|---|
Formule moléculaire |
C6H6O6 |
Poids moléculaire |
174.11 g/mol |
Nom IUPAC |
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5-/m1/s1 |
Clé InChI |
SBJKKFFYIZUCET-DUZGATOHSA-N |
SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
SMILES isomérique |
C([C@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)O |
SMILES canonique |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Key on ui other cas no. |
490-83-5 |
Description physique |
Solid |
Synonymes |
dehydroerythorbic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


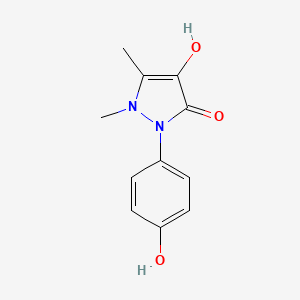

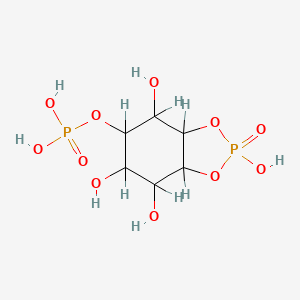
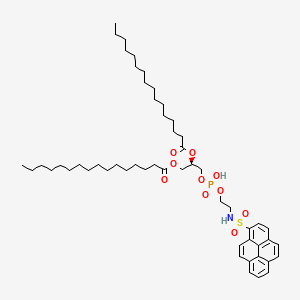
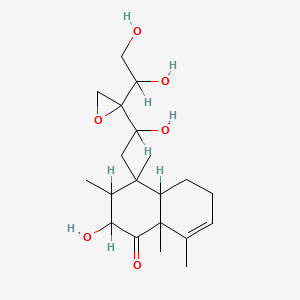
![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)
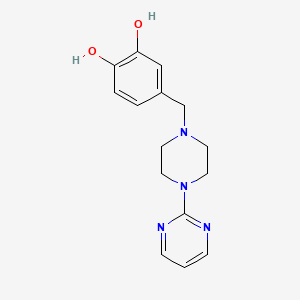
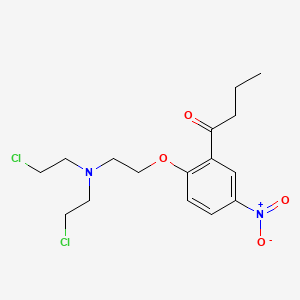
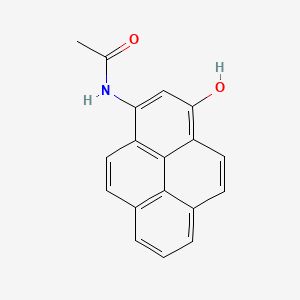
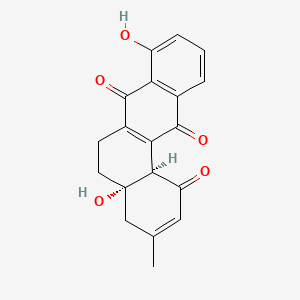
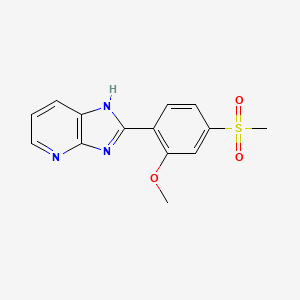
![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)

![5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid](/img/structure/B1201864.png)
